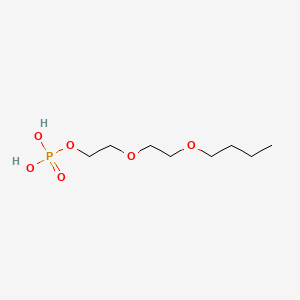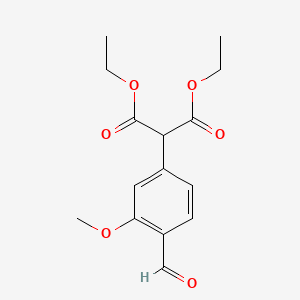![molecular formula C24H14Cl2N4O4 B14163652 N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine CAS No. 5286-22-6](/img/structure/B14163652.png)
N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine is a complex organic compound characterized by its unique structure, which includes naphthalene and phenyl groups with chloro and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine typically involves the condensation reaction between naphthalene-1,5-diamine and 4-chloro-3-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium hydroxide (KOH) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine involves its interaction with specific molecular targets. The compound can form π-stacking interactions with electron-rich aromatic systems, leading to the stabilization of certain molecular structures . Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[(E)-(4-pyridylmethylidene)]naphthalene-1,5-diamine: This compound has similar structural features but with pyridyl groups instead of chloro and nitro substituents.
N,N’-bis[(diphenylphosphino)methyl]naphthalene-1,5-diamine: Another related compound with diphenylphosphino groups, used in coordination chemistry.
Uniqueness
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine is unique due to its specific combination of chloro and nitro substituents, which impart distinct chemical and physical properties
Properties
CAS No. |
5286-22-6 |
|---|---|
Molecular Formula |
C24H14Cl2N4O4 |
Molecular Weight |
493.3 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-[5-[(4-chloro-3-nitrophenyl)methylideneamino]naphthalen-1-yl]methanimine |
InChI |
InChI=1S/C24H14Cl2N4O4/c25-19-9-7-15(11-23(19)29(31)32)13-27-21-5-1-3-17-18(21)4-2-6-22(17)28-14-16-8-10-20(26)24(12-16)30(33)34/h1-14H |
InChI Key |
IWLGDHVZEMJPHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=C1)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


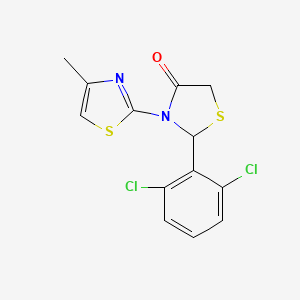
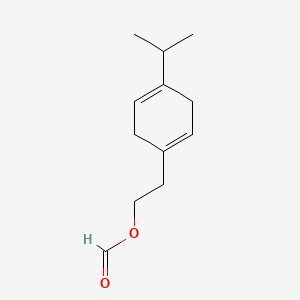
![2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide](/img/structure/B14163579.png)

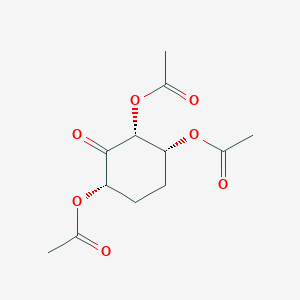

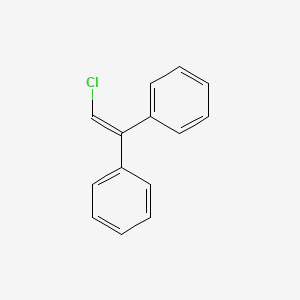

![2-({4-amino-5-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B14163621.png)

![4-[(Oxan-2-yl)oxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B14163636.png)
![N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14163644.png)
